![molecular formula C16H14BrNO3S2 B2805121 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 863445-28-7](/img/structure/B2805121.png)
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14BrNO3S2 and its molecular weight is 412.32. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Potential Applications
- The compound and its derivatives are primarily characterized for their structural properties using methods like X-ray powder diffraction, highlighting their potential application in the field of material sciences. For instance, derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally similar, have been characterized, hinting at their potential use as pesticides (Olszewska et al., 2008).
Bioactive Properties and Potential Medical Applications
Antidepressant and Anticonvulsant Activities:
- Certain phenylacetamide derivatives, structurally similar to N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide, exhibit significant antidepressant and anticonvulsant activities. These activities were measured through behavioral tests and substance-induced seizure tests in mice (Xie et al., 2013).
Antitumor Activity:
- Benzothiazole derivatives bearing heterocyclic rings and using a structure similar to the compound have shown considerable antitumor activity against various cancer cell lines (Yurttaş et al., 2015).
Material Science and Chemical Engineering Applications
DNA-Binding Polymers:
- Cationic polythiophenes, which share a structural resemblance to the compound, are synthesized and investigated for their potential as theranostic gene delivery vehicles due to their ability to bind DNA and form polyplexes (Carreon et al., 2014).
Optoelectronic Properties:
- Thiazole-based polythiophenes, structurally related to the compound, demonstrate notable optoelectronic properties, making them candidates for applications in electronic and photonic devices (Camurlu & Guven, 2015).
Anticytomegalovirus Activity:
- Acetamide derivatives containing a bromophenoxyalkyl uracil moiety, similar to the compound , exhibit potent in vitro anticytomegalovirus activity, suggesting potential pharmaceutical applications (Paramonova et al., 2020).
Computational Chemistry and Analysis
Molecular Conformation and Assembly:
- The molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, which are structurally related, are thoroughly investigated, offering insights into their chemical behavior and potential applications in material sciences or pharmaceuticals (Nayak et al., 2014).
Hirshfeld Surface Analysis and Biological Evaluation:
- Novel heterocyclic amide derivatives of the compound undergo Hirshfeld surface analysis and biological evaluation, revealing their potential as antioxidants and antimicrobials (Cakmak et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S2/c17-12-3-5-13(6-4-12)18(14-7-9-23(20,21)11-14)16(19)10-15-2-1-8-22-15/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALSZMEQBVMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Br)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(thiophen-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.